molecular formula C12H17NO B13523797 3-(2-Isopropoxyphenyl)azetidine

3-(2-Isopropoxyphenyl)azetidine

Cat. No.: B13523797
M. Wt: 191.27 g/mol
InChI Key: FWALOSCEPJKLLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(2-Isopropoxyphenyl)azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the intermediates.

Another method involves the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This strategy has been applied to the synthesis of functionalized azetidines, including this compound.

Industrial Production Methods

Industrial production methods for azetidines often involve polymerization techniques. Azetidines can be polymerized through anionic and cationic ring-opening polymerization, which allows for the production of polyamines with various structures . These methods are scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropoxyphenyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can convert the azetidine ring into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized azetidines, while reduction can produce reduced azetidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Isopropoxyphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to interact with various biological and chemical targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Isopropoxyphenyl)azetidine is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Compared to aziridines, it is more stable and easier to handle, while still maintaining significant reactivity. Compared to pyrrolidines, it has higher ring strain, leading to different chemical behavior and applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2-propan-2-yloxyphenyl)azetidine

InChI

InChI=1S/C12H17NO/c1-9(2)14-12-6-4-3-5-11(12)10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3

InChI Key

FWALOSCEPJKLLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CNC2

Origin of Product

United States

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